molecular formula C13H22ClN5 B13483397 2-(adamantan-1-yl)-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride

2-(adamantan-1-yl)-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride

Cat. No.: B13483397
M. Wt: 283.80 g/mol
InChI Key: DWXGJKNZCRPDLN-UHFFFAOYSA-N
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Description

This compound features a unique structure combining an adamantane moiety and a tetrazole ring. Its hydrochloride salt form improves crystallinity and bioavailability.

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

2-(1-adamantyl)-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c14-7-11(12-15-17-18-16-12)13-4-8-1-9(5-13)3-10(2-8)6-13;/h8-11H,1-7,14H2,(H,15,16,17,18);1H

InChI Key

DWXGJKNZCRPDLN-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(CN)C4=NNN=N4.Cl

Origin of Product

United States

Preparation Methods

Preparation of 5-Aryl-NH-Tetrazoles

The initial step involves synthesizing 5-aryl-NH-tetrazoles, which serve as the precursors for adamantylation. This can be achieved via a 1,3-dipolar cycloaddition of azides with nitriles or through other established methods involving tetrazole ring formation.

Regioselective Adamantylation

Reaction Conditions:

  • Reagents: Adamantan-1-ol (1.37 g, 9 mmol), 5-aryl-NH-tetrazoles (9 mmol)
  • Solvent: Concentrated sulfuric acid (H₂SO₄, 25 mL)
  • Temperature: Room temperature (~25°C)
  • Time: 60 minutes

Procedure:

  • Dissolve the 5-aryl-NH-tetrazoles in concentrated sulfuric acid.
  • Add adamantan-1-ol slowly to the reaction mixture while stirring.
  • Maintain stirring at room temperature for 1 hour to facilitate regioselective N-2 alkylation.
  • Quench the reaction by pouring into ice-water mixture (H₂O/ice, 60 mL).
  • Extract the organic phase with dichloromethane (CHCl₃).
  • Wash the organic layer with 5% aqueous sodium bicarbonate (NaHCO₃) and water.
  • Dry over anhydrous magnesium sulfate (MgSO₄).
  • Evaporate under reduced pressure to obtain crude product.

Yield: Typically high (81–92%) for the adamantylated tetrazoles.

Nitration (Optional)

For derivatives with nitro groups, nitration is performed:

  • Reagents: Sulfuric acid and nitric acid mixture
  • Conditions: 8–10°C, controlled addition
  • Outcome: Formation of nitro-substituted tetrazoles, confirmed via spectral methods

Conversion to Hydrochloride Salt

The free base is converted to the hydrochloride salt:

  • Dissolve the crude or purified compound in ethanol or methanol.
  • Bubble dry hydrogen chloride (HCl) gas through the solution or add concentrated HCl.
  • Stir until precipitation occurs.
  • Filter, wash with cold ethanol, and dry under vacuum.

Characterization and Confirmation

The synthesized compound's structure and purity are confirmed through:

Additional Notes and Observations

  • The regioselectivity of N-2 alkylation is attributed to the reaction conditions favoring attack at the N-2 nitrogen atom.
  • The reaction proceeds efficiently in concentrated sulfuric acid, which acts both as solvent and catalyst.
  • Nitration steps require low temperatures to prevent over-nitration or decomposition.
  • The final hydrochloride salt exhibits good stability and is suitable for biological testing.

Summary Table of Preparation Methods

Step Reagents Conditions Purpose Yield/Notes
1. Synthesis of NH-tetrazoles Azides + nitriles Cycloaddition, reflux Tetrazole core formation High yield
2. Adamantylation Adamantan-1-ol + NH-tetrazoles Concentrated H₂SO₄, room temp, 1 hr N-2 regioselective alkylation 81–92% yield
3. Nitration (optional) H₂SO₄ + HNO₃ 8–10°C Nitro group introduction Controlled nitration
4. Salt formation HCl gas or concentrated HCl Room temp Conversion to hydrochloride salt Stable form

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the adamantane moiety.

    Reduction: Reduction reactions could target the tetrazole ring or any functional groups present.

    Substitution: Both the adamantane and tetrazole moieties can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated adamantane derivatives, while substitution could introduce various functional groups onto the tetrazole ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various chemical reactions.

    Materials Science: Its unique structure could be utilized in the design of novel materials with specific properties.

Biology

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific biological pathways.

Medicine

    Therapeutics: It may be investigated for its therapeutic potential in treating diseases, given its structural features.

Industry

    Specialty Chemicals: The compound could be used in the production of specialty chemicals with specific applications.

Mechanism of Action

The mechanism of action of 2-(adamantan-1-yl)-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds:

Target Compound : Adamantane + tetrazole + ethylamine hydrochloride.

N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives () : Adamantane + indole + oxoacetamide.

Irbesartan () : Tetrazole + biphenylmethyl + diazaspiro ring.

1-[3-(1H-Tetrazol-5-yl)phenyl]methanamine Hydrochloride () : Tetrazole + benzylamine hydrochloride.

Table 1: Structural and Functional Comparison
Compound Adamantane Tetrazole Core Structure Key Functional Groups
Target Compound Yes Yes Ethylamine Adamantane, tetrazole, hydrochloride
N-Substituted Derivatives () Yes No Indole-oxoacetamide Adamantane, amide, substituted amine
Irbesartan () No Yes Biphenyl-diazaspiro Tetrazole, butyl, spiro ring
1-[3-(Tetrazol-5-yl)phenyl]methanamine No Yes Benzylamine Tetrazole, benzyl, hydrochloride

Insights :

  • The target compound’s adamantane-tetrazole combination is structurally distinct from indole-based adamantane derivatives () and tetrazole-containing drugs like Irbesartan .
  • Tetrazole’s ionizability at physiological pH may improve solubility over non-tetrazole adamantane analogs (e.g., derivatives) .

Insights :

  • The target compound’s synthesis may share adamantane precursor steps with derivatives but diverges in tetrazole incorporation .
  • Irbesartan’s tetrazole is introduced via a distinct pathway, highlighting variability in tetrazole synthesis strategies .

Pharmacological and Physicochemical Properties

Hypothesized Properties (Based on Structural Analogies):
  • Lipophilicity (LogP) : Adamantane increases LogP (target compound > Irbesartan > benzylamine derivatives).
  • Solubility : Tetrazole improves aqueous solubility (target compound > derivatives).
  • Metabolic Stability : Adamantane may reduce hepatic metabolism compared to Irbesartan .
Table 3: Property Comparison
Compound Molecular Weight LogP (Estimated) Solubility Metabolic Stability
Target Compound ~300 g/mol 3.5–4.5 Moderate (HCl salt) High (adamantane)
N-Substituted Derivatives () ~400 g/mol 2.5–3.5 Low Moderate
Irbesartan 429 g/mol 2.8 High Moderate

Insights :

  • Irbesartan’s lower LogP reflects its lack of adamantane, favoring renal excretion over CNS penetration .

Biological Activity

2-(Adamantan-1-yl)-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride is a complex organic compound that exhibits significant biological activity. The unique structural features of this compound, including the adamantane moiety and the tetrazole ring, contribute to its potential as a therapeutic agent. This article aims to explore the biological activity of this compound through various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C13H21N5ClHC_{13}H_{21}N_5\cdot ClH with a molecular weight of 269.79 g/mol. The compound's structure includes an adamantane group that enhances lipophilicity and stability, facilitating membrane penetration.

PropertyValue
Molecular FormulaC13H21N5ClHC_{13}H_{21}N_5\cdot ClH
Molecular Weight269.79 g/mol
IUPAC NameThis compound
CAS Number2694735-22-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The adamantane structure may enhance the compound's ability to penetrate cellular membranes, while the tetrazole ring can participate in various biochemical interactions. Research indicates that compounds with similar structures often exhibit effects on enzyme inhibition and receptor modulation.

Antiproliferative Effects

Recent studies have shown that derivatives of tetrazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, in vitro assays demonstrated that certain derivatives of tetrazole can inhibit cancer cell growth by inducing apoptosis or disrupting cell cycle progression. The IC50 values for these compounds often range in low micromolar concentrations.

Enzyme Inhibition

The compound has shown potential in inhibiting specific enzymes related to metabolic disorders. For example, research indicates that similar adamantane derivatives can inhibit the enzyme 11β-HSD1, which is involved in cortisol metabolism. Inhibition rates exceeding 50% have been reported at concentrations of 10 µM for certain derivatives .

Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of various adamantane-tetrazole derivatives. The most active compound demonstrated an IC50 value of approximately 15 µM against human glioblastoma cells. The mechanism was linked to increased apoptosis rates and disruption of mitochondrial function .

Study 2: Metabolic Enzyme Inhibition

Another investigation focused on the inhibition of 11β-HSD isoforms by adamantane derivatives. Compounds showed over 50% inhibition for isoform 1 at concentrations around 10 µM, indicating their potential utility in treating metabolic syndromes .

Q & A

Q. What are the recommended synthetic routes for 2-(adamantan-1-yl)-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling adamantane derivatives with tetrazole-containing precursors. A common approach is:

Adamantane functionalization: Bromination or nitration of adamantane to introduce reactive sites .

Tetrazole incorporation: Cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) using nitriles and sodium azide under acidic conditions .

Amine formation: Reductive amination or nucleophilic substitution to introduce the ethanamine backbone .

Hydrochloride salt formation: Treatment with HCl in polar solvents (e.g., ethanol/water mixtures).
Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio for azide precursors), temperature (60–80°C for cycloadditions), and catalyst selection (e.g., ZnCl₂ for adamantane activation) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy: 1^1H and 13^13C NMR confirm adamantane’s rigid structure (e.g., δ 1.6–2.1 ppm for adamantane protons) and tetrazole ring protons (δ 8.5–9.0 ppm) .
  • X-ray crystallography: SHELXL () refines crystal structures, resolving bond angles and hydrogen-bonding networks. ORTEP-3 () visualizes molecular geometry.
  • Mass spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 306.2) .

Advanced Research Questions

Q. How does the adamantane moiety influence the compound’s conformational stability in biological systems?

Methodological Answer: Adamantane’s rigid, lipophilic structure enhances metabolic stability and membrane permeability. Computational studies (e.g., DFT or MD simulations) quantify its effect on:

  • Hydrophobic interactions: Adamantane’s C–H bonds engage in van der Waals interactions with lipid bilayers .
  • Torsional strain reduction: The bicyclic system restricts rotation, favoring bioactive conformations. Comparative studies with non-adamantane analogs (e.g., cyclohexane derivatives) show reduced activity .

Q. What strategies resolve contradictions in reported biological activity data for adamantane-tetrazole hybrids?

Methodological Answer: Discrepancies arise from:

  • Assay variability: Standardize protocols (e.g., fixed incubation times, cell lines) .
  • Structural impurities: Use HPLC purity >98% () and quantify byproducts via LC-MS.
  • Solubility factors: Adjust DMSO concentrations (<1% v/v) to avoid false negatives in cellular assays .
    Cross-validation with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) reduces bias .

Experimental Design & Data Analysis

Q. How to design crystallization trials for this compound to resolve hydrogen-bonding ambiguities?

Methodological Answer:

  • Solvent screening: Test polar aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents to favor H-bond networks.
  • Temperature gradients: Slow cooling (0.1°C/min) from 50°C to 25°C enhances crystal quality.
  • SHELX refinement: Use TWINABS () for twinned data and assign hydrogen bonds via Olex2 .

Q. What computational tools analyze noncovalent interactions between the tetrazole ring and protein targets?

Methodological Answer:

  • QTAIM analysis: Bader’s quantum theory identifies bond critical points (BCPs) for tetrazole–protein interactions (e.g., N–H···O bonds) .
  • Molecular docking (AutoDock Vina): Score binding poses using adamantane’s hydrophobic pockets and tetrazole’s dipole interactions .
  • Pharmacophore modeling (MOE): Map electrostatic and steric features to prioritize substituents for SAR studies .

Comparative Studies

Q. How does substituting the tetrazole ring with other bioisosteres (e.g., carboxylate) alter biological activity?

Methodological Answer:

  • Tetrazole vs. carboxylate: Tetrazole’s higher acidity (pKa ~4.9 vs. 2.2 for COOH) affects ionization at physiological pH.
  • Biological impact: In antimicrobial assays, tetrazole analogs show 3–5× higher potency due to improved membrane penetration .
  • Synthetic trade-offs: Carboxylates require protecting groups, increasing step count vs. tetrazole’s one-step cycloaddition .

Stability & Degradation

Q. What are the hydrolytic degradation pathways of this compound under physiological conditions?

Methodological Answer:

  • pH-dependent degradation: At pH 7.4, the tetrazole ring undergoes slow hydrolysis to an amide (t₁/₂ ~72 hrs).
  • Adamantane stability: No degradation observed under UV light (λ >300 nm) due to its saturated structure .
  • Analytical validation: Monitor via UPLC-MS/MS (MRM transitions for parent ion and hydrolyzed product) .

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